An In-depth Technical Guide to 2-Fluoro-4-nitroaniline (CAS: 369-35-7)
An In-depth Technical Guide to 2-Fluoro-4-nitroaniline (CAS: 369-35-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-nitroaniline, a key building block in organic synthesis. With the CAS number 369-35-7, this compound is a versatile intermediate extensively utilized in the development of active pharmaceutical ingredients (APIs), advanced materials, and specialty chemicals. This document details its chemical and physical properties, outlines established experimental protocols for its synthesis and key reactions, and presents its spectral data for analytical purposes. The guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Chemical and Physical Properties
2-Fluoro-4-nitroaniline is a fluorinated aniline (B41778) derivative characterized by the presence of an amine group, a nitro group, and a fluorine atom on the benzene (B151609) ring. These functional groups impart unique reactivity to the molecule, making it a valuable precursor in various synthetic pathways.
| Property | Value | Reference(s) |
| CAS Number | 369-35-7 | [1][2] |
| Chemical Formula | C₆H₅FN₂O₂ | [1][2] |
| Molecular Weight | 156.11 g/mol | [1][3] |
| Appearance | Brown or yellow powder/crystals | [1] |
| Melting Point | 122-130 °C | [1] |
| IUPAC Name | 2-fluoro-4-nitroaniline | [3] |
| Synonyms | 2-Fluoro-4-nitrobenzenamine, 4-Nitro-2-fluoroaniline | [1][3] |
| InChI Key | LETNCFZQCNCACQ-UHFFFAOYSA-N | [3] |
| SMILES | Nc1ccc(cc1F)--INVALID-LINK--=O | [3] |
Synthesis of 2-Fluoro-4-nitroaniline
The primary route for the synthesis of 2-fluoro-4-nitroaniline involves the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene (B149031) with ammonia (B1221849).[4] The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluorine atom at the 4-position by the amine group.
Experimental Protocol: Synthesis from 3,4-Difluoronitrobenzene
Materials:
-
3,4-Difluoronitrobenzene
-
Aqueous ammonia solution (25-29%)
-
Cuprous oxide (Cu₂O)
-
Industrial alcohol (Ethanol)
-
High-pressure reactor
-
Water
-
Filtration apparatus
Procedure: [4]
-
In a high-pressure reactor, combine 3,4-difluoronitrobenzene, cuprous oxide, industrial alcohol, and a 25-29% aqueous ammonia solution. The recommended molar ratio is 1:0.10-0.12:6-10:10-15 (3,4-difluoronitrobenzene:cuprous oxide:industrial alcohol:ammonia).
-
Seal the reactor and heat the mixture to 120-130°C.
-
Maintain the pressure inside the reactor at 1.2-1.8 MPa.
-
Allow the reaction to proceed for 18-20 hours. The reaction progress can be monitored using Gas Chromatography (GC).
-
After the reaction is complete, cool the reactor to room temperature.
-
Transfer the reaction mixture into water, which will cause the precipitation of a yellow solid.
-
Collect the solid product, 2-fluoro-4-nitroaniline, by filtration.
-
Wash the solid with water and dry to obtain the final product.
Caption: Synthesis of 2-Fluoro-4-nitroaniline.
Key Reactions and Applications
2-Fluoro-4-nitroaniline is a versatile building block due to its multiple reactive sites. The amino group can undergo diazotization and nucleophilic substitution, the nitro group can be reduced, and the fluorine atom is susceptible to nucleophilic aromatic substitution. These reactions open pathways to a wide range of derivatives with applications in pharmaceuticals and materials science.[1][5]
Reduction of the Nitro Group
The nitro group of 2-fluoro-4-nitroaniline can be readily reduced to an amino group, yielding 2-fluoro-p-phenylenediamine. This transformation is crucial for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Catalytic hydrogenation is a common and efficient method for this reduction.[6][7]
Materials:
-
2-Fluoro-4-nitroaniline
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas source
-
Hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure (General):
-
In a suitable hydrogenation vessel, dissolve 2-fluoro-4-nitroaniline in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by techniques such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-fluoro-p-phenylenediamine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
The fluorine atom in 2-fluoro-4-nitroaniline is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the para-nitro group. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a diverse range of substituted aniline derivatives.[5]
Materials:
-
2-Fluoro-4-nitroaniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure (Adapted from a similar reaction): [8]
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-nitroaniline (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (1.2 mmol) to the solution, followed by potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80-100°C and stir.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, N-(2-amino-5-nitrophenyl)piperidine, can be purified by column chromatography on silica (B1680970) gel.
Caption: Key reactions of 2-Fluoro-4-nitroaniline.
Spectral Data
The following tables summarize the characteristic spectral data for 2-fluoro-4-nitroaniline.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Reference(s) |
| ¹H | CDCl₃ | ~7.93 (m, 2H), ~6.77 (m, 1H) | - | [5] |
| ¹³C | CDCl₃ | ~149.04 (d) | J = 242.8 | [5] |
| ¹⁹F | - | ~ -116 | - | [5][9][10] |
Note: The provided NMR data is based on typical values for this compound and its derivatives. Actual values may vary depending on the specific experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 2-fluoro-4-nitroaniline displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~3400-3300 | N-H stretching (amine) | [11][12] |
| ~1630 | N-H bending (amine) | [11][12] |
| ~1520 | Asymmetric NO₂ stretching | [11][12] |
| ~1340 | Symmetric NO₂ stretching | [11][12] |
| ~1250 | C-F stretching | [11] |
Note: The IR data is based on typical ranges for the functional groups present in the molecule and may vary.
Mass Spectrometry
| Ionization Mode | m/z | Assignment | Reference(s) |
| EI | 156 | [M]⁺ (Molecular ion) | [5] |
| EI | 110 | [M - NO₂]⁺ | [13][14] |
| EI | 83 | [M - NO₂ - HCN]⁺ | [13][14] |
Note: Fragmentation patterns can vary depending on the ionization method and energy.
Safety Information
2-Fluoro-4-nitroaniline is a chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Fluoro-4-nitroaniline (CAS 369-35-7) is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key component in the synthesis of pharmaceuticals, such as the antibiotic candidate TBI-233, and advanced materials.[1] This guide has provided essential technical information, including its properties, synthesis, key reactions with detailed experimental protocols, and spectral data, to support its effective and safe use in research and development.
References
- 1. ossila.com [ossila.com]
- 2. 2-Fluoro-4-nitroaniline 95 369-35-7 [sigmaaldrich.com]
- 3. 2-Fluoro-4-nitroaniline | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 5. 2-Fluoro-4-nitroaniline (CAS 369-35-7) - High Purity [benchchem.com]
- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. biophysics.org [biophysics.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]
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